2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide
Description
This compound features a dihydropyrimidine core substituted with an amino group at position 4, a phenyl group at position 5, and a sulfanyl (-S-) bridge at position 2. The sulfanyl group connects to an acetamide moiety, which is further functionalized with a 2-furylmethyl group. Its molecular formula is C₁₇H₁₆N₄O₃S, with a molecular weight of 356.40 g/mol. The 2-furylmethyl substituent introduces aromatic and electron-rich properties, distinguishing it from analogs with purely aliphatic or halogenated aryl groups.
Properties
IUPAC Name |
2-[(4-amino-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c18-15-14(11-5-2-1-3-6-11)16(23)21-17(20-15)25-10-13(22)19-9-12-7-4-8-24-12/h1-8H,9-10H2,(H,19,22)(H3,18,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIMZXYLMFIXQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC(=O)NCC3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidinethiol Synthesis
The pyrimidinethiol core (4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinethiol) is synthesized via cyclization of thiourea derivatives. A typical pathway involves:
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Condensation : Thiourea reacts with ethyl benzoylacetate in ethanol under reflux, forming a 6-membered pyrimidine ring.
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Oxidation and functionalization : The thiol group is introduced at the 2-position using phosphorus pentasulfide (P₂S₅) in anhydrous dioxane.
Key Conditions :
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Solvent: Ethanol or dioxane
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Temperature: 80–100°C (reflux)
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Catalyst: None required (self-cyclization)
Acetamide Fragment Preparation
The N-(2-furylmethyl)acetamide moiety is synthesized via nucleophilic acyl substitution:
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Chloroacetylation : 2-Furylmethylamine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C.
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Quenching : Triethylamine (TEA) neutralizes HCl byproduct.
Reaction Equation :
Coupling of Fragments
The sulfanyl bridge is formed via nucleophilic substitution (Sₙ2) between the pyrimidinethiol and chloroacetamide:
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Base-mediated reaction : Potassium carbonate (K₂CO₃) deprotonates the thiol, enabling attack on the chloroacetamide’s electrophilic carbon.
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Solvent system : Dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C for 6–12 hours.
Optimization Notes :
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Excess pyrimidinethiol (1.2 eq) improves yield.
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Anhydrous conditions prevent hydrolysis of the chloroacetamide.
Industrial-Scale Production
Continuous Flow Reactors
Patent literature highlights the use of flow chemistry for large-scale synthesis:
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Advantages : Enhanced heat transfer, reduced reaction time, and consistent quality.
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Parameters :
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Residence time: 20–30 minutes
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Temperature: 70°C
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Pressure: 1–2 bar
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Purification Techniques
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Liquid-liquid extraction : Removes unreacted starting materials using ethyl acetate and water.
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Column chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent isolates the product (purity >95%).
Characterization and Analytical Data
Table 1: Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 356.4 g/mol | HRMS |
| Melting Point | 198–202°C (dec.) | DSC |
| Solubility | DMSO >50 mg/mL | USP <921> |
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 6.38 (d, J = 3.1 Hz, 1H, furan) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 170.2 (C=O), 152.1 (C=S), 148.9 (furan C2) |
Mechanistic Insights and Side Reactions
Competing Pathways
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties, particularly:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown that similar pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells .
Enzyme Inhibition
The compound is being explored as a potential enzyme inhibitor. Its structure allows it to interact with specific enzymes involved in metabolic pathways, which could lead to the development of new drugs targeting diseases related to enzyme dysfunctions.
Antimicrobial Properties
Research has indicated that compounds with similar structures possess antimicrobial activity against various bacterial strains. The presence of the sulfur atom may enhance this activity by disrupting microbial cell membranes or interfering with metabolic processes .
Material Science
Due to its unique chemical structure, the compound can serve as a building block for synthesizing new materials with specific electrical or thermal properties. This application is particularly relevant in developing conductive polymers or other advanced materials.
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized several derivatives of pyrimidine compounds, including those similar to our target compound. They assessed their cytotoxicity against HCT-116 and MCF-7 cell lines using MTT assays. The results indicated that certain modifications significantly increased anticancer activity, suggesting that structural variations can enhance efficacy .
Case Study 2: Enzyme Interaction Analysis
A research team investigated the interaction of pyrimidine derivatives with specific enzymes involved in cancer metabolism. Using kinetic assays and molecular docking studies, they demonstrated that certain compounds could effectively inhibit target enzymes, leading to reduced tumor growth in vitro .
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or reduction of inflammation.
Comparison with Similar Compounds
Structural Analogues of Dihydropyrimidine Derivatives
Key structural variations among analogs include substitutions on the pyrimidine ring, the acetamide side chain, and the sulfanyl-linked groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Pyrimidine Substitutions: The target compound’s 4-amino group contrasts with methyl (5.6, 5.15) or hydroxyl (CAS 831211-92-8) substituents in analogs.
- Acetamide Substituents: The 2-furylmethyl group in the target compound is electron-rich and less sterically hindered than dichlorophenyl (5.6) or phenoxyphenyl (5.15) groups. This may influence pharmacokinetics, as halogenated analogs (e.g., 5.6) often exhibit higher lipophilicity .
- Sulfanyl Linkage : All compounds share a sulfanyl bridge, but highlights that additional sulfanyl-methyl groups (e.g., in the 4-{[(4-methylphenyl)sulfanyl]methyl} analog) increase molecular weight and density (1.35 g/cm³) .
Key Observations :
- Anti-inflammatory Activity : Dihydropyrimidines with arylacetic acid moieties (e.g., 4a-r) show efficacy comparable to diclofenac, suggesting the target compound may share this activity due to its acetamide group .
- Enzyme Inhibition : Analogs with indole-oxadiazole-sulfanyl acetamide scaffolds (8t, 8u, 8v, 8w) exhibit LOX and BChE inhibition, indicating that the sulfanyl-acetamide motif is critical for targeting enzymes .
Spectroscopic Data :
- ¹H NMR: The target compound’s furylmethyl group would likely show peaks at δ ~6.3–7.6 ppm (aromatic protons), distinct from dichlorophenyl (δ ~7.3–7.8 ppm in 5.6) or phenoxyphenyl (δ ~6.9–7.5 ppm in 5.15) .
Biological Activity
The compound 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrimidine ring, a sulfanyl group, and an acetamide moiety. Its structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₅N₃O₂S |
| Molecular Weight | 301.35 g/mol |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One common method includes the reaction of 4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinethione with N-(2-furylmethyl)acetamide under basic conditions. The reaction is often conducted in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the target compound.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated against various cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
In vitro assays demonstrated that the compound induced apoptosis and cell cycle arrest in these cell lines, suggesting its potential as a therapeutic agent in cancer treatment. The mechanism appears to involve modulation of apoptotic pathways rather than direct inhibition of specific oncogenic proteins .
Antimicrobial Activity
Preliminary investigations have also indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against several bacterial strains, which could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in nucleotide metabolism or those that regulate cell proliferation. Studies are ongoing to elucidate its binding affinity and specificity towards various enzyme targets .
Case Study 1: Anticancer Efficacy
A study published in Molecular Medicine Reports evaluated the cytotoxic effects of the compound on HCT-116 and MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined through dose-response curves.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were established, showing promising activity against resistant strains of E. coli and Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 16 |
The proposed mechanism of action for the biological activities of this compound includes:
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with regulatory checkpoints in cancer cells.
- Enzyme Interaction : Binding to active sites on enzymes crucial for cellular metabolism.
Q & A
Q. What are the optimal synthetic routes and critical parameters for synthesizing 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide?
The synthesis typically involves sequential steps:
Formation of the pyrimidinone core : Cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions.
Introduction of the sulfanyl group : Nucleophilic substitution at the C2 position of the pyrimidinone using thiol-containing reagents.
Acetamide coupling : Reaction of the sulfanyl intermediate with 2-furylmethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Critical parameters include:
- Temperature control : Maintain 0–5°C during amide bond formation to minimize side reactions .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency .
- pH optimization : Adjust to pH 7–8 during aqueous workup to ensure product stability .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : H and C NMR confirm the presence of the furylmethyl group (δ 6.3–7.4 ppm for furan protons) and pyrimidinone carbonyl (δ 165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHNOS).
- X-ray crystallography : Resolves bond angles and dihedral angles in the pyrimidinyl-sulfanyl-acetamide scaffold .
- HPLC purity analysis : Use C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
Q. How do solvent polarity and catalyst choice influence reaction yields during synthesis?
- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of the sulfanyl group, improving substitution efficiency at the pyrimidinone C2 position .
- Catalysts :
- Triethylamine : Neutralizes HCl byproducts during amide coupling, preventing acid-induced decomposition .
- Pd/C or CuI : Accelerates Suzuki-Miyaura coupling if aryl modifications are needed (e.g., phenyl ring functionalization) .
Yield optimization data from comparable compounds suggest DMF increases yields by 15–20% over DCM in amidation steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data across studies (e.g., NMR chemical shift variability)?
Discrepancies may arise from:
- Solvent effects : DO vs. CDCl shifts furan proton signals by 0.2–0.3 ppm .
- Tautomerism : The pyrimidinone ring exists in keto-enol equilibrium, altering carbonyl peak positions in IR and C NMR .
Resolution strategy : - Standardize solvent systems and temperature during analysis.
- Compare data with computationally predicted spectra (e.g., DFT calculations) .
Q. What in vitro assays are suitable for evaluating this compound’s biological activity, and how should controls be designed?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative strains, with ciprofloxacin as a positive control .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., ATPase activity measured via malachite green assay) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293), using DMSO vehicle controls and dose-response curves (IC calculation) .
Q. What computational methods are effective for predicting target interactions and SAR?
- Molecular docking (AutoDock Vina) : Screen against crystallized targets (e.g., COX-2 or EGFR kinases) to identify binding poses .
- QSAR modeling : Use descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
Q. How does the compound’s stability under varying pH and light conditions impact experimental reproducibility?
- pH stability : Degrades at pH < 3 (amide hydrolysis) or pH > 10 (sulfanyl oxidation). Store in neutral buffers (pH 6–8) .
- Light sensitivity : Photooxidation of the furan ring occurs under UV light; use amber vials and conduct reactions in dark conditions .
Stability testing protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
